

Application Notes and Protocols: 4-Amino-1H-pyrazole-3-carbonitrile in Organic Synthesis

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Compound of Interest

Compound Name: 4-Amino-1H-pyrazole-3-carbonitrile

Cat. No.: B1337576

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1H-pyrazole-3-carbonitrile is a versatile heterocyclic building block widely employed in the synthesis of a variety of fused pyrazole ring systems. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive nitrile group, makes it an ideal precursor for the construction of complex molecules with significant biological activity. This document provides an overview of its applications in the synthesis of potent kinase inhibitors and other bioactive compounds, complete with detailed experimental protocols and data.

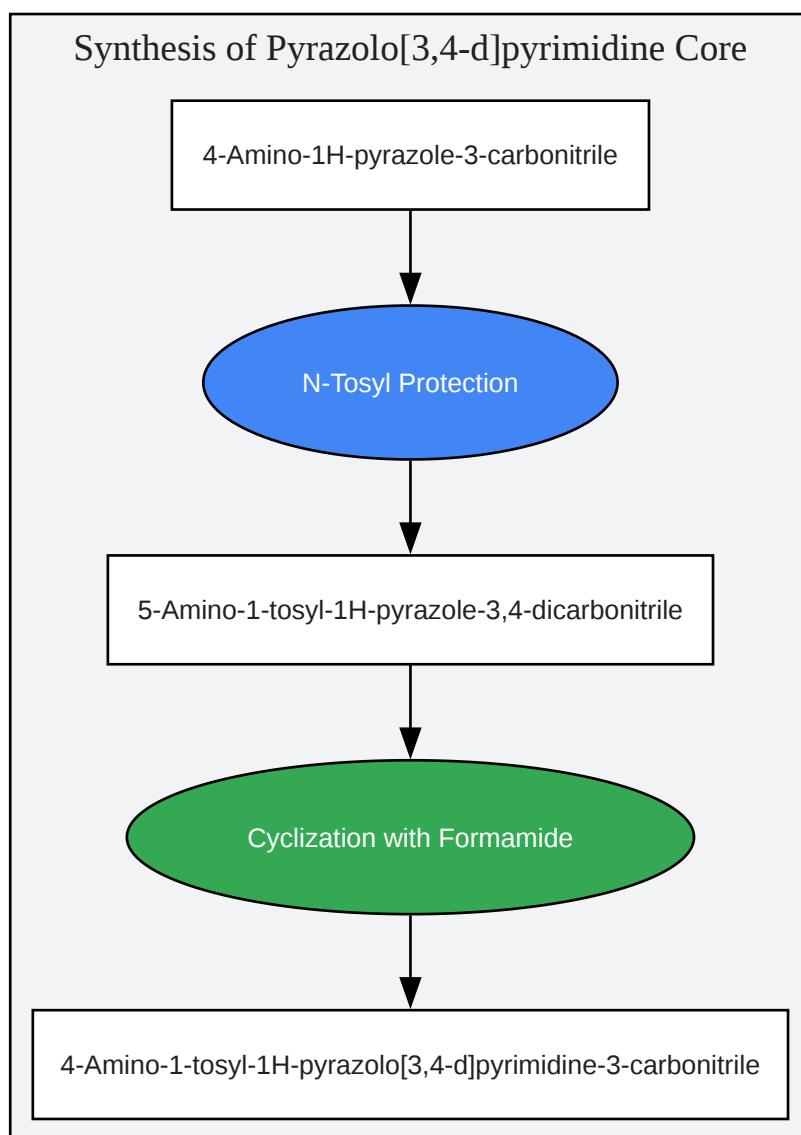
Synthetic Applications

4-Amino-1H-pyrazole-3-carbonitrile serves as a key intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are scaffolds for various therapeutic agents.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are analogues of purines and have been extensively investigated as inhibitors of various kinases. The synthesis typically involves the initial protection of the pyrazole nitrogen, followed by cyclization with a one-carbon synthon.

A general synthetic workflow is outlined below:



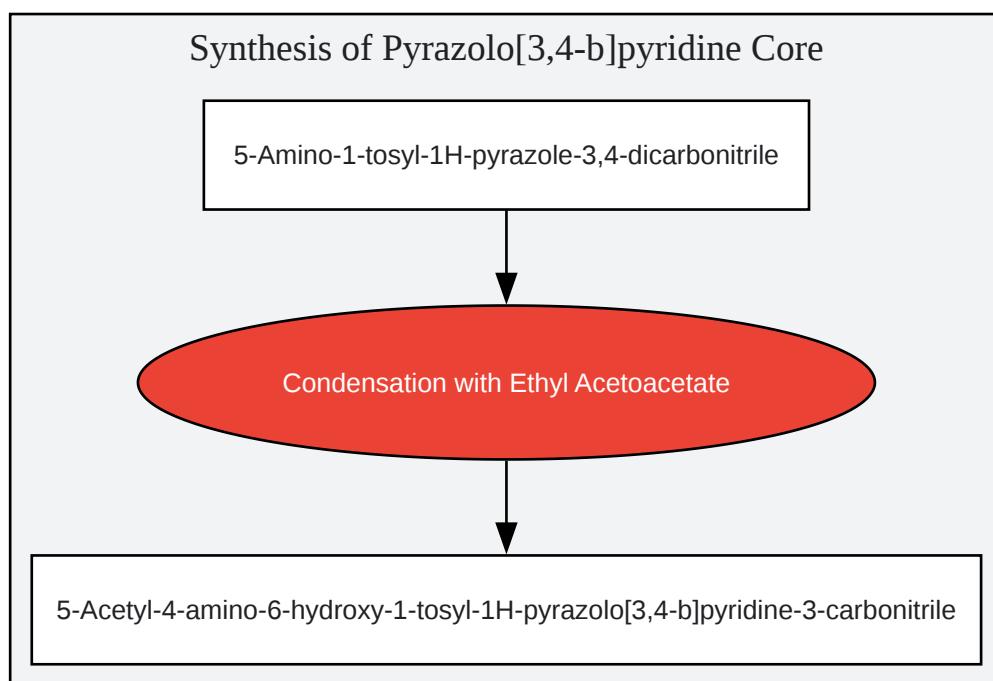
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Caption: Synthetic workflow for the preparation of a pyrazolo[3,4-d]pyrimidine core.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of compounds synthesized from **4-amino-1H-pyrazole-3-carbonitrile** derivatives. These are often prepared through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

A representative synthetic pathway is shown below:



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Caption: Synthesis of a substituted pyrazolo[3,4-b]pyridine.

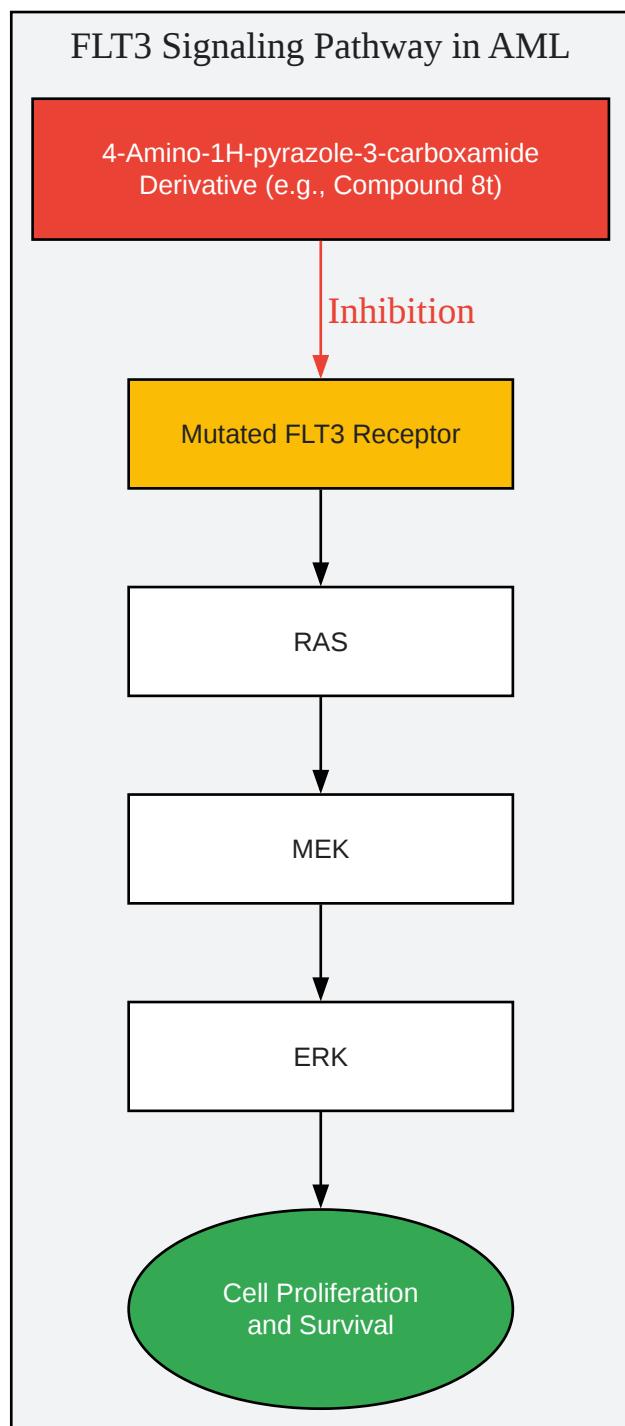
Application in Drug Development: Kinase Inhibitors

Derivatives of **4-amino-1H-pyrazole-3-carbonitrile** have shown significant promise as inhibitors of various protein kinases, which are critical targets in cancer therapy.

FLT3 and CDK Inhibitors for Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation.^[1] Cyclin-dependent kinases (CDKs) are also key regulators of the cell cycle and are attractive targets for cancer therapy.^[1] Compounds derived from a 4-amino-1H-pyrazole-3-carboxamide scaffold have been developed as potent dual inhibitors of FLT3 and CDKs.^[1]

The general mechanism of action involves the inhibition of constitutive activation of downstream signaling pathways, including RAS/MEK.^[1]

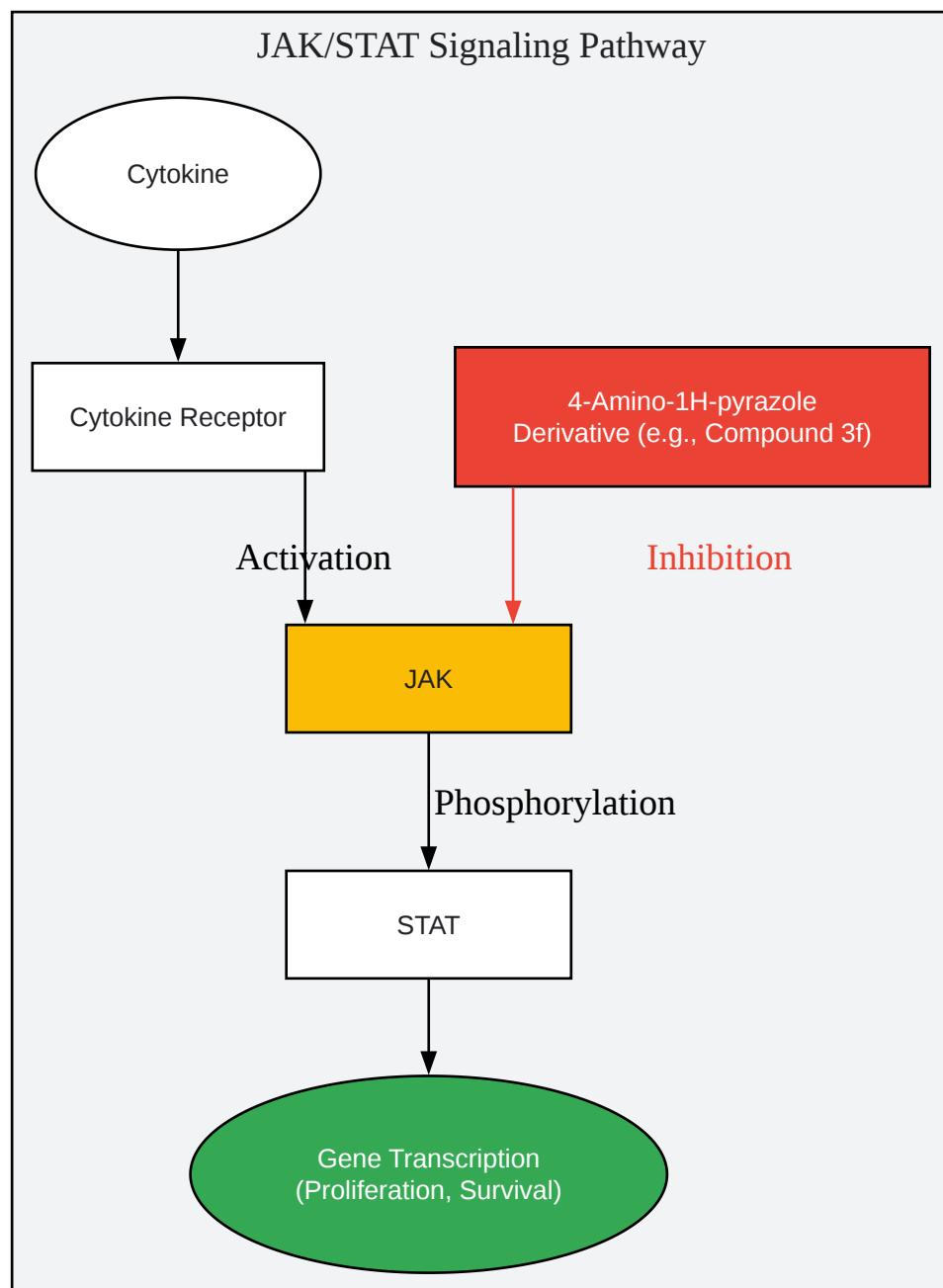


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Caption: Inhibition of the FLT3 signaling pathway by a pyrazole-based inhibitor.

JAK Inhibitors

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is crucial for cell growth and differentiation.^[2] Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases.^[2] 4-Amino-1H-pyrazole derivatives have been designed as potent inhibitors of JAKs.^[2]



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Caption: Inhibition of the JAK/STAT signaling pathway.

Quantitative Data

The following tables summarize the biological activity of representative compounds derived from 4-amino-1H-pyrazole scaffolds.

Table 1: Inhibitory Activity of Compound 8t against Kinases and AML Cells[1]

Target	IC50 (nM)
FLT3	0.089
CDK2	0.719
CDK4	0.770
MV4-11 (AML cell line)	1.22

Table 2: Inhibitory Activity of Compound 3f against JAK Kinases[2]

Target	IC50 (nM)
JAK1	3.4
JAK2	2.2
JAK3	3.5

Experimental Protocols

General Synthetic Procedure for 4-Amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (8)[3]

- A mixture of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile (2 mmol) and formamide (10 mL) in DMF (10 mL) is heated under reflux for 12 hours.
- The reaction mixture is allowed to cool to room temperature and then poured into 200 mL of ice-cooled water.

- The resulting yellow precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the final product.

General Synthetic Procedure for 5-Acetyl-4-amino-6-hydroxy-1-tosyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (12)[3]

- A mixture of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile (4 mmol), potassium carbonate (6 mmol), and ethyl acetoacetate (4 mmol) in 15 mL of DMF is heated under reflux for 12 hours.
- The reaction mixture is cooled to room temperature, poured into ice-cooled water, and neutralized with dilute HCl.
- The solid product is collected by filtration and purified by recrystallization from ethanol.

General Procedure for the Synthesis of 4-Amino-1H-pyrazole-3-carboxamide Derivatives as Kinase Inhibitors[1]

The synthesis of these inhibitors involves a multi-step sequence:

- Amide Coupling: 4-Nitro-1H-pyrazole-3-carbonyl chloride is reacted with various amines to form the corresponding amides.
- Nitro Group Reduction: The nitro group is reduced to an amino group, typically via catalytic hydrogenation.
- Final Coupling/Modification: The resulting 4-amino-1H-pyrazole-3-carboxamide is then coupled with various heterocyclic chlorides or undergoes other modifications to yield the final products.

Conclusion

4-Amino-1H-pyrazole-3-carbonitrile is a valuable and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. Its utility in the

construction of potent kinase inhibitors for the treatment of diseases such as AML highlights its importance in medicinal chemistry and drug discovery. The straightforward synthetic protocols and the significant biological activities of the resulting compounds make this building block a continued focus of research and development.

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References

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- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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